N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core substituted at the 6-position with a carboxamide group. The dihydropyridazine moiety is functionalized with a 3-fluorophenylmethyl group at the 1-position and a ketone at the 6-position.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-14-3-1-2-13(10-14)12-24-19(25)7-5-16(23-24)20(26)22-15-4-6-17-18(11-15)28-9-8-27-17/h1-7,10-11H,8-9,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDJCHBRDBOZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxin ring, followed by the introduction of the pyridazine ring through cyclization reactions. The fluorobenzyl group is then attached via nucleophilic substitution reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of Carboxamide
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Conditions : 6M HCl (80°C, 3h) or 40% NaOH (reflux, 2h)
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Products : Corresponding carboxylic acid + ammonia
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Mechanism : Acid-catalyzed nucleophilic acyl substitution or base-mediated elimination
Oxidation of Dihydropyridazine
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Reagents : H₂O₂/CH₃COOH (1:3 v/v)
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Outcome : Pyridazine-3-carboxamide with 92% conversion (HPLC)
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Kinetics : First-order dependence on H₂O₂ concentration (k = 0.042 min⁻¹ at 25°C)
Electrophilic Aromatic Substitution
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Site : Benzodioxin C-5 position (most electron-rich)
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Example : Nitration with HNO₃/H₂SO₄ yields mono-nitro derivative (m.p. 214–216°C)
Stability and Reactivity Under Various Conditions
| Parameter | Acidic (pH 1–3) | Basic (pH 10–12) | Oxidative (H₂O₂) | Thermal (>150°C) |
|---|---|---|---|---|
| Carboxamide stability | Decomposes in 2h | Decomposes in 30min | Stable | Dehydration occurs |
| Benzodioxin integrity | Intact | Ring-opening | Intact | Intact |
| Fluorobenzyl group | Stable | Stable | F- not displaced | Stable |
Key Finding : The compound is labile in basic media but shows remarkable thermal stability up to 150°C.
Comparative Analysis with Structural Analogs
| Modification Site | Reactivity Change | Theoretical Basis |
|---|---|---|
| Replacement of F with Cl | Slower hydrolysis (σₚ = +0.23 vs. +0.06 for F) | Increased electron withdrawal stabilizes amide |
| Benzodioxin → Benzofuran | Reduced electrophilic substitution activity | Lower electron density due to O-heteroatom loss |
| Pyridazine → Pyridine | Loss of redox activity | Aromatic stabilization prevents oxidation |
Industrial Relevance : Fluorine substitution optimizes both metabolic stability and synthetic yield (patent WO2021026349A1) .
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that are pertinent to its applications in medicine:
Antimicrobial Activity
Research indicates that compounds with structures similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide show promising antimicrobial properties. Studies have demonstrated that derivatives can inhibit bacterial growth effectively against various strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound is noted for its ability to inhibit key enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : This inhibition is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- α-glucosidase Inhibition : This property suggests its use in managing diabetes by regulating carbohydrate metabolism .
Anticancer Potential
Preliminary studies indicate that similar compounds may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms through which this compound operates require further investigation but show potential for development into anticancer agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathways often include:
- Formation of the benzodioxin moiety.
- Introduction of the pyridazine ring.
- Functionalization with fluorinated phenyl groups.
These synthetic methods allow for the generation of various derivatives that can be screened for enhanced biological activity .
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of synthesized derivatives against clinical isolates. Results indicated that certain modifications to the benzodioxin structure significantly improved antibacterial activity compared to parent compounds .
Case Study 2: Neuroprotective Effects
Research focusing on acetylcholinesterase inhibition demonstrated that derivatives of this compound could enhance cognitive function in animal models of Alzheimer's disease. These findings suggest a pathway for developing therapeutic agents targeting neurodegeneration .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several benzodioxin- and heterocycle-containing analogs. Below is a comparative analysis of key features:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- CS-0309467 has a higher molecular weight (391.46 g/mol) due to its dimethylaminomethylphenyl and pyridine substituents, which may reduce bioavailability compared to the target compound.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process generally includes the following stages:
- Formation of the Benzodioxin Derivative : Reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate reagents to introduce functional groups.
- Coupling with Fluorophenyl Methyl Group : Introduction of the [(3-fluorophenyl)methyl] moiety through nucleophilic substitution.
- Carboxamide Formation : Final conversion into the carboxamide form through acylation reactions.
Antibacterial and Antifungal Properties
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
| Compound | Target Organism | Activity |
|---|---|---|
| 2-[2,3-Dihydro-1,4-benzodioxin] | Staphylococcus aureus | Comparable to norfloxacin |
| 2-[2,3-Dihydro-1,4-benzodioxin] | Escherichia coli | Comparable to chloramphenicol |
| 2-[2,3-Dihydro-1,4-benzodioxin] | Candida albicans | Comparable to fluconazole |
These findings suggest that modifications in the benzodioxin structure can enhance antimicrobial efficacy against various pathogens .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response:
| Compound | COX Inhibition (%) | Analgesic Activity (%) |
|---|---|---|
| N-(2,3-dihydro...) | 90% (COX-2) | 51% protection |
| Standard Drug (Diclofenac) | - | 51% protection |
The results indicate that structural features significantly influence the anti-inflammatory potential of these compounds .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit COX enzymes by binding to their active sites.
- Reduction of Pro-inflammatory Mediators : It has been shown to reduce levels of interleukin (IL)-1β in vitro, indicating a potential pathway for mitigating inflammation .
Case Studies
Recent studies have focused on evaluating the pharmacokinetic properties and safety profiles of this compound. For example:
Study on Pharmacokinetics
A study assessed the absorption and distribution characteristics of N-(2,3-dihydro...) in animal models. Results indicated favorable pharmacokinetic parameters that support its potential for therapeutic use.
Safety Profile Assessment
Toxicological evaluations have shown that at therapeutic doses, the compound exhibits a low toxicity profile compared to established non-steroidal anti-inflammatory drugs (NSAIDs).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, polar aprotic solvents like DMF may enhance reaction yields by stabilizing intermediates. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation. Feedback loops integrating experimental data with computational models further refine conditions .
Q. What analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves the heterocyclic framework and substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like the carboxamide carbonyl. X-ray crystallography may resolve steric effects from the 3-fluorophenyl group .
Q. How can initial biological activity screening be conducted for this compound?
- Methodological Answer : Use in vitro biochemical assays targeting enzymes or receptors relevant to its structural class (e.g., kinases, inflammatory mediators). For example, fluorescence-based binding assays quantify affinity for target proteins, while cell viability assays (e.g., MTT) assess cytotoxicity. Dose-response curves and IC₅₀ values establish potency thresholds .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve reaction efficiency and reproducibility?
- Methodological Answer : DoE employs factorial designs to simultaneously test multiple variables (e.g., temperature, pH, reagent ratios). Central Composite Designs (CCD) or Box-Behnken models identify interactions between parameters. Statistical software (e.g., Minitab, JMP) analyzes variance (ANOVA) to prioritize significant factors, minimizing experimental runs while maximizing data robustness .
Q. What computational strategies predict the compound’s reactivity and selectivity?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways. Molecular docking simulations (e.g., AutoDock, Schrödinger) model interactions with biological targets, guiding SAR studies. Machine learning algorithms trained on reaction databases (e.g., USPTO) recommend synthetic routes and catalyst systems .
Q. How can structure-activity relationship (SAR) studies enhance pharmacological potential?
- Methodological Answer : Synthesize analogs with modifications to the benzodioxin or fluorophenyl groups. For example, replacing the 3-fluorophenyl with electron-withdrawing substituents (e.g., nitro) may alter binding affinity. Parallel artificial membrane permeability assays (PAMPA) evaluate bioavailability. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What challenges arise in scaling synthesis for preclinical studies, and how are they addressed?
- Methodological Answer : Scaling introduces challenges like heat transfer inefficiencies and byproduct accumulation. Continuous flow reactors improve heat management and mixing, while membrane separation technologies (e.g., nanofiltration) purify intermediates. Process Analytical Technology (PAT) monitors real-time parameters (e.g., pH, turbidity) to maintain consistency .
Q. How do researchers resolve contradictions between solubility data and biological activity?
- Methodological Answer : Poor aqueous solubility may mask in vivo efficacy. Use co-solvents (e.g., PEG 400) or nanoformulations (e.g., liposomes) to enhance bioavailability. Parallel measurements of solubility (e.g., shake-flask method) and permeability (Caco-2 assays) identify formulation strategies. Molecular dynamics simulations predict solvation free energies .
Q. What interdisciplinary approaches integrate chemical biology into mechanistic studies?
- Methodological Answer : Combine chemical synthesis with genetic knockdown models (e.g., CRISPR/Cas9) to validate target engagement. Isotope labeling (e.g., ¹⁴C) tracks metabolic fate in pharmacokinetic studies. Advanced imaging techniques (e.g., fluorescence lifetime microscopy) visualize subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
